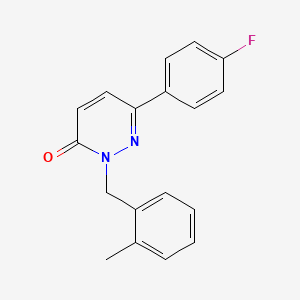

6-(4-fluorophenyl)-2-(2-methylbenzyl)pyridazin-3(2H)-one

Description

Properties

IUPAC Name |

6-(4-fluorophenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2O/c1-13-4-2-3-5-15(13)12-21-18(22)11-10-17(20-21)14-6-8-16(19)9-7-14/h2-11H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZWPFGWCVIWKIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-fluorophenyl)-2-(2-methylbenzyl)pyridazin-3(2H)-one typically involves the following steps:

Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.

Introduction of the 4-Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorobenzene derivative is introduced.

Attachment of the 2-Methylbenzyl Group: This can be done through a Friedel-Crafts alkylation reaction using a methylbenzyl halide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic or electrophilic substitution reactions can be carried out using various halogenating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Halogenating agents like N-bromosuccinimide.

Major Products Formed

The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, 6-(4-fluorophenyl)-2-(2-methylbenzyl)pyridazin-3(2H)-one can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, compounds of this class are often studied for their potential as enzyme inhibitors or receptor modulators.

Medicine

Medicinally, pyridazinone derivatives have been investigated for their potential as anti-inflammatory, anticancer, and antimicrobial agents.

Industry

In industry, these compounds can be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(4-fluorophenyl)-2-(2-methylbenzyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

- Fluorophenyl vs. Phenyl: Fluorination at the 4-position (as in the target compound) improves metabolic stability compared to non-fluorinated analogs like 6-phenyl-pyridazin-3(2H)-one .

- Heterocyclic Additions : Compounds like AS1940477 and those with piperazinyl groups demonstrate that fused heterocycles or polar substituents can drastically alter biological activity (e.g., kinase inhibition vs. antimicrobial effects) .

Insights :

- The target compound’s synthesis may parallel methods in and , utilizing hydrazine derivatives or alkylation reactions.

- Piperazinyl-containing analogs (e.g., ) require coupling reactions with pre-functionalized amines, increasing synthetic complexity.

Physicochemical Properties

Table 3: Physicochemical Data

Discussion :

Table 4: Pharmacological Profiles

Key Findings :

- Antiviral activity in highlights the role of fluorophenyl and benzyl groups in targeting viral enzymes or host factors.

Biological Activity

6-(4-fluorophenyl)-2-(2-methylbenzyl)pyridazin-3(2H)-one, also referred to as FOMMP, is a pyridazinone derivative that has garnered attention for its potential biological activities. This compound's structural characteristics suggest a promising pharmacological profile, particularly in the context of neurodegenerative disorders and antiviral applications.

Synthesis and Characterization

FOMMP was synthesized through a multi-step reaction involving 3 mmol of a precursor compound, potassium carbonate, and tetrabutylammonium bromide as a catalyst. The reaction was refluxed, followed by purification via chromatography. The final product was characterized using various techniques including FT-IR, UV-Vis, H-NMR, C-NMR, and single-crystal X-ray diffraction (XRD) analysis. The compound exhibited a melting point of 154–156 °C and demonstrated significant spectral features indicative of its chemical structure .

Molecular Properties

The molecular electrostatic potential (MEP) analysis indicated that the nitrogen and oxygen atoms in FOMMP are key reactive centers, which could be responsible for its biological activity. The frontier molecular orbital (FMO) analysis revealed a low energy gap, suggesting high reactivity and potential for interaction with biological targets .

Antiviral Properties

Research has suggested that derivatives of pyridazinones, including FOMMP, exhibit antiviral properties. The compound's electrophilicity index indicates possible interactions with viral proteins, enhancing its potential as an antiviral agent. Molecular docking studies have shown favorable binding affinities to specific viral targets .

Inhibition of Monoamine Oxidase (MAO)

FOMMP and its analogs have been evaluated for their inhibitory effects on monoamine oxidase (MAO), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. In particular, related compounds have shown potent inhibition of MAO-B with IC50 values in the low micromolar range. For instance, one study reported that a structurally similar pyridazinone had an IC50 value of 0.013 µM against MAO-B, indicating strong potential for developing therapeutic agents targeting this pathway .

Case Studies

- Neuroprotective Effects : In vitro studies on fibroblast cell lines demonstrated that certain pyridazinone derivatives had minimal cytotoxic effects at therapeutic concentrations. For example, one derivative showed no cytotoxicity at doses up to 120 µM, making it a suitable candidate for further development in neuroprotective therapies .

- Antiviral Screening : A recent study highlighted the synthesis of FOMMP analogs that were screened against various viruses. The results indicated significant antiviral activity against specific strains, warranting further investigation into their mechanisms of action .

Data Table: Biological Activity Overview

Q & A

Q. What are the optimized synthetic routes for 6-(4-fluorophenyl)-2-(2-methylbenzyl)pyridazin-3(2H)-one?

The synthesis typically involves condensation reactions between substituted pyridazinone precursors and aldehydes. For example, a method adapted from analogous pyridazinones involves reacting 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one with 2-methylbenzaldehyde in ethanol under basic conditions (ethanolic sodium ethoxide) at room temperature for 12–24 hours . Post-reaction, the product is acidified with HCl, filtered, and recrystallized using 90% ethanol. Key parameters include stoichiometric control of the aldehyde, reaction time, and solvent purity to avoid side products like over-oxidized derivatives.

Q. How can preliminary structural characterization be performed for this compound?

Basic characterization includes:

- Melting Point Analysis : To assess purity (deviations >2°C suggest impurities).

- FT-IR Spectroscopy : Confirm functional groups (e.g., C=O stretch at ~1670 cm⁻¹ for the pyridazinone ring) .

- ¹H/¹³C NMR : Identify substituent patterns (e.g., fluorophenyl protons as doublets near δ 7.2–7.5 ppm; methylbenzyl methyl groups as singlets at δ 2.3–2.5 ppm) .

- Elemental Analysis : Validate empirical formula (e.g., C₁₈H₁₅FN₂O).

Advanced Research Questions

Q. What crystallographic methods resolve structural ambiguities in fluorinated pyridazinones?

Single-crystal X-ray diffraction (SCXRD) is critical. For example, monoclinic crystals (space group C2/c) of related compounds show unit cell parameters (e.g., a = 20.902 Å, b = 4.2898 Å, c = 37.683 Å, β = 101.53°) . Disorder in trifluoromethyl groups can be modeled using split positions with occupancy refinement. Hirshfeld surface analysis further clarifies intermolecular interactions (e.g., F···H contacts <2.5 Å indicate weak hydrogen bonding) . Data collection on a Bruker SMART CCD diffractometer with graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å) and multi-scan absorption correction (SADABS) ensures accuracy .

Q. How can contradictory bioactivity data be reconciled for fluorinated pyridazinones?

Discrepancies in biological activity (e.g., variable IC₅₀ values across assays) may arise from:

- Solubility Differences : Use standardized DMSO stock solutions (<0.1% v/v) to avoid aggregation.

- Target Selectivity : Screen against off-target receptors (e.g., kinase panels) via competitive binding assays .

- Metabolic Stability : Conduct liver microsome studies (e.g., human CYP450 isoforms) to identify rapid degradation pathways .

Correlate findings with computational docking (e.g., AutoDock Vina) to validate binding poses against crystallographic data .

Q. What experimental designs assess environmental persistence of this compound?

Adopt a tiered approach:

- Laboratory Studies : Hydrolysis (pH 7.4 buffer, 25°C) and photolysis (UV-A/B irradiation) to quantify half-life .

- Soil Microcosms : Measure adsorption coefficients (Kd) using OECD Guideline 106 (batch equilibrium method).

- Ecotoxicology : Daphnia magna acute toxicity (48h EC₅₀) and algal growth inhibition (72h Pseudokirchneriella subcapitata) .

Use LC-MS/MS for trace quantification (LOQ <1 ng/L) and identify transformation products via high-resolution mass spectrometry (HRMS) .

Q. How are substituent effects on electronic properties modeled for pyridazinone derivatives?

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates:

- Electrostatic Potential Maps : Fluorine’s electron-withdrawing effect lowers π-cloud density on the pyridazinone ring .

- Frontier Molecular Orbitals : HOMO-LUMO gaps correlate with reactivity (e.g., smaller gaps in ortho-substituted derivatives) .

Validate with cyclic voltammetry (e.g., oxidation potentials vs. Ag/AgCl) to confirm computational predictions .

Methodological Notes

- Synthesis Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) and optimize recrystallization solvents (e.g., ethanol/water gradients) .

- Crystallography : Resolve disorder by refining anisotropic displacement parameters (ADPs) for fluorine atoms .

- Bioactivity Studies : Use positive controls (e.g., doxorubicin for cytotoxicity assays) and normalize data to cell viability (MTT assay) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.